REACTION_CXSMILES
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[OH2:1].[CH3:2][C:3]1([CH3:12])[NH:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5]([CH3:11])=N1.CC(C)=[O:15]>CO>[OH2:15].[CH3:2][C:3]1([CH3:12])[CH2:11][C:5](=[O:1])[CH2:6][C:7]([CH3:10])([CH3:9])[NH:8]1 |f:0.1,4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 13 hours
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Duration
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13 h
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Type
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CONCENTRATION
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Details
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The solution is subsequently concentrated in vacuo
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Type
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DISTILLATION
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Details
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the oil remaining is distilled in vacuo
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Type
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ADDITION
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Details
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The yield is 185 g of a slightly yellowish oil, B.P.12 = 80°- 86°C, which, after the addition of about 22 ml of water
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Name
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|
Type
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product
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Smiles
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O.CC1(NC(CC(C1)=O)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |